molecular formula C16H17N3O3 B2612963 N-(4-Ethoxy-phenyl)-N'-pyridin-3-ylmethyl-oxalamide CAS No. 330990-70-0

N-(4-Ethoxy-phenyl)-N'-pyridin-3-ylmethyl-oxalamide

Cat. No. B2612963
CAS RN: 330990-70-0
M. Wt: 299.33
InChI Key: MFMUQRZMDHIIAV-UHFFFAOYSA-N
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Description

“N-(4-Ethoxy-phenyl)-N’-pyridin-3-ylmethyl-oxalamide” is a complex organic compound. It contains an oxalamide group, which is a type of amide, and is known for its role in the structure of many drugs and biologically active compounds . The compound also contains an ethoxyphenyl group and a pyridinyl group, which are common in many pharmaceuticals and could potentially contribute to its biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 4-ethoxyaniline with a pyridine-3-carboxaldehyde to form an imine intermediate, followed by reaction with oxalic acid to form the oxalamide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxalamide group, a 4-ethoxyphenyl group, and a pyridinyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The oxalamide group in the compound could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The ethoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, it would likely exhibit some degree of polarity due to the presence of the oxalamide group, and it may have limited solubility in water due to the presence of the ethoxyphenyl and pyridinyl groups .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • N-Arylation of Amides and Oxazolidinones : N,N'-Bis(pyridin-2-ylmethyl)oxalamide was shown to promote the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature, demonstrating excellent chemoselectivity and a wide functional group tolerance. This advancement allows for the creation of diverse N-arylation products under mild conditions (Bhunia, De, & Ma, 2022).

Structural and Material Science

  • Crystallographic Analysis : The study of conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide highlighted its crystallization behavior and the importance of hydrogen bonding in its molecular packing. These findings are crucial for understanding the compound's solid-state properties and potential applications in materials science (Jotani et al., 2016).

Biological Studies

  • Genotoxicity Modulation : In a study involving ethoxyquin (EQ), derivatives of N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide were synthesized to investigate the modulation of EQ-induced genotoxicity in human lymphocytes. This research contributes to the understanding of the protective roles of certain chemical compounds against DNA damage (Skolimowski et al., 2010).

Corrosion Inhibition

  • Metal Surface Protection : A new Schiff base derivative with pyridine rings was synthesized and evaluated for its corrosion inhibition properties on Q235 mild steel in HCl. This study provides insights into the design of more effective corrosion inhibitors for industrial applications (Ji et al., 2016).

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Further studies could be conducted to determine the exact physical and chemical properties of this compound, as well as its potential biological activities. This could include in vitro and in vivo studies to assess its potential therapeutic effects .

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-22-14-7-5-13(6-8-14)19-16(21)15(20)18-11-12-4-3-9-17-10-12/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMUQRZMDHIIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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